5-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride
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Overview
Description
5-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chloromethyl group at the 5-position, a methyl group at the 1-position, and a sulfonyl chloride group at the 4-position of the pyrazole ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride typically involves the chloromethylation of 1-methylpyrazole followed by sulfonylation. One common method involves the reaction of 1-methylpyrazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride to introduce the chloromethyl group. The resulting intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amines, ethers, or thioethers can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction Products: Reduction can yield products with reduced functional groups, such as alcohols or amines.
Scientific Research Applications
5-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group can also participate in reactions with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the structure and function of target molecules, thereby exerting their effects.
Comparison with Similar Compounds
Similar Compounds
5-(Bromomethyl)-1-methylpyrazole-4-sulfonyl chloride: Similar structure but with a bromomethyl group instead of a chloromethyl group.
5-(Chloromethyl)-1-ethylpyrazole-4-sulfonyl chloride: Similar structure but with an ethyl group instead of a methyl group at the 1-position.
5-(Chloromethyl)-1-methylpyrazole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness
5-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both a chloromethyl and a sulfonyl chloride group allows for versatile chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
5-(chloromethyl)-1-methylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N2O2S/c1-9-4(2-6)5(3-8-9)12(7,10)11/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSYMRGCYALSJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)Cl)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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